molecular formula C8H13NO2 B15228070 7-Oxa-2-azaspiro[4.5]decan-10-one

7-Oxa-2-azaspiro[4.5]decan-10-one

Cat. No.: B15228070
M. Wt: 155.19 g/mol
InChI Key: MBEVZOYKXOCSDC-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of the broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[4.5]decan-10-one typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Oxa-2-azaspiro[4.5]decan-10-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Oxa-2-azaspiro[4.5]decan-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxa-2-azaspiro[4.5]decan-10-one is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-4-11-6-8(7)2-3-9-5-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEVZOYKXOCSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1=O)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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